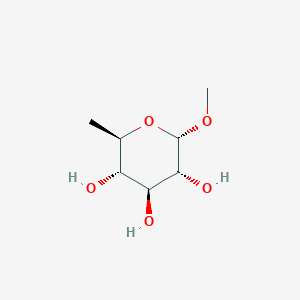

Methyl 6-deoxy-alpha-D-glucopyranoside

Description

Overview of the Methyl 6-deoxy-alpha-D-glucopyranoside Scaffold in Glycosides

The this compound scaffold is a specific type of deoxysugar derivative that holds importance in synthetic carbohydrate chemistry and glycobiology research. In this structure, the hydroxyl group at the 6-position of methyl alpha-D-glucopyranoside is replaced by a hydrogen atom. This seemingly minor alteration can significantly influence the molecule's chemical reactivity and biological interactions.

This scaffold serves as a versatile building block in the synthesis of more complex glycosides and carbohydrate-based molecules. chemimpex.com For example, derivatives of this compound have been synthesized to create analogs of natural products or to be used as probes for studying biological systems. The synthesis of methyl 6'-deoxy-6'-fluoro-alpha-isomaltoside and the corresponding trisaccharide has been achieved using derivatives of this scaffold. nih.gov Furthermore, it has been used as a precursor in the synthesis of other carbohydrate derivatives, such as 1,4:3,6-dianhydro-α-D-glucopyranose. rsc.org

The structural features of this compound and its derivatives have been characterized using various analytical techniques, including high-resolution NMR spectroscopy and single-crystal X-ray diffraction. nih.gov These studies provide detailed information about the preferred conformation of the pyranose ring and the rotational preferences of its substituents. nih.gov Such structural insights are critical for understanding how these molecules interact with biological targets like enzymes and receptors. nih.gov The investigation of related amino sugar derivatives, such as methyl 6-amino-6-deoxy-α-D-glucopyranoside, further highlights the utility of this scaffold in developing molecules for pharmaceutical and biotechnological applications. chemimpex.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₅ | nih.gov |

| Molecular Weight | 178.18 g/mol | nih.gov |

| CAS Number | 5155-43-1 | nih.govepa.gov |

| Appearance | White to off-white crystalline powder | vulcanchem.com |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | nih.gov |

| InChI Key | OHWCAVRRXKJCRB-ZFYZTMLRSA-N | sigmaaldrich.com |

| Monoisotopic Mass | 178.084124 | vulcanchem.com |

Spectroscopic Data of a Derivative: Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside

High-resolution ¹H and ¹³C NMR spectral data, along with single-crystal X-ray diffraction, have been reported for the derivative, methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside. nih.gov These studies confirmed that the ⁴C₁ conformation is the preferred form for this compound, both in the crystal lattice and in solution. nih.gov The analysis also detailed the rotational preferences of all groups attached to the pyranose ring and described the network of intra- and intermolecular O-H...O interactions that stabilize the crystal structure. nih.gov

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3/t3-,4-,5+,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-ZFYZTMLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372982 | |

| Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5155-43-1 | |

| Record name | Methyl 6-deoxy-alpha-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 6 Deoxy Alpha D Glucopyranoside

Stereoselective Synthesis Approaches

The synthesis of Methyl 6-deoxy-alpha-D-glucopyranoside requires precise control over stereochemistry, particularly at the anomeric (C-1) and C-6 positions. Methodologies range from classical glycosidation reactions to complex multi-step sequences involving highly selective functional group manipulations.

Anomeric Control in Glycosidation Reactions

Achieving the α-configuration at the anomeric center is a fundamental challenge in glycoside synthesis. The Fischer method, which involves reacting glucose with anhydrous methanol (B129727) and an acid catalyst like hydrochloric acid, typically yields a mixture of α- and β-anomers. orgsyn.org While this method is foundational, the α-anomer can be isolated as the less soluble product and its yield can be optimized. orgsyn.org

Modern synthetic chemistry offers more sophisticated tools for controlling anomeric selectivity. The outcome of a glycosylation reaction is influenced by a hierarchy of factors including the nature of the glycosyl donor, the acceptor, the promoter or activator, and the solvent. chemrxiv.org For instance, the use of acetonitrile (B52724) as a solvent in glycosylations involving 2-deoxy sugar donors can favor the formation of the α-anomer, contrary to what might be expected from the typical nitrile effect. chemrxiv.org

The reactivity of the donor is also critical. The formation of a covalent axial glycosyl triflate intermediate, detectable by NMR spectroscopy, can precede the glycosylation step. nih.gov The stereochemical outcome is also governed by the presence or absence of a participating group at the C-2 position. In the absence of a participating ester group, as is the case with deoxy-sugars, controlling the anomeric configuration relies heavily on the specific reaction conditions and reagents. nih.gov Machine learning models have been developed to predict the anomeric selectivity of glycosylation reactions by analyzing these complex interactions, offering a modern approach to optimizing the synthesis of specific anomers like the α-glucoside. chemrxiv.orgchemrxiv.org

Regioselective Functionalization Strategies

The synthesis of this compound from its parent compound, Methyl α-D-glucopyranoside, hinges on the regioselective deoxygenation of the primary hydroxyl group at the C-6 position. Because the hydroxyl groups at C-2, C-3, and C-4 have different reactivities, a common strategy involves the use of protecting groups. For example, a 4,6-O-benzylidene acetal (B89532) can be installed to simultaneously protect the C-4 and C-6 hydroxyls. researchgate.netresearchgate.net Subsequent chemical steps can then selectively remove the benzylidene group and functionalize the C-6 position before deoxygenation.

A more direct pathway involves converting the C-6 hydroxyl into a good leaving group, such as a sulfonate ester (tosylate or mesylate), followed by reductive cleavage. The synthesis of related 6-deoxy derivatives provides a clear blueprint for this type of regioselective transformation. For example, the synthesis of 6-azido-6-deoxy derivatives from Methyl α-D-glucopyranoside involves a sequence of regioselective protection and functionalization steps that isolate the C-6 hydroxyl for specific modification. nih.gov Another approach involves the photobromination of a 1,6-anhydrohexose derivative, which provides an unambiguous route to C-6 functionalization. nih.gov

Functional Group Interconversions and Derivatization at C-6

The C-6 position of the glucopyranoside ring is a primary site for chemical modification, allowing for the introduction of a wide array of functional groups. These transformations typically proceed from Methyl α-D-glucopyranoside by first activating the C-6 hydroxyl group.

Halogenation at C-6 Position

The hydroxyl group at the C-6 position can be readily substituted with a halogen atom. This transformation is valuable as the resulting 6-halo-6-deoxy derivative is a versatile intermediate for further nucleophilic substitutions. The synthesis of Methyl 6-chloro-6-deoxy-α-D-glucopyranoside chemicalbook.com and Methyl 6-deoxy-6-iodo-α-D-glucopyranoside sigmaaldrich.com are well-established procedures.

The chlorination can be achieved using various reagents, such as thionyl chloride or an Appel reaction. Iodination is often accomplished via a Finkelstein reaction, where a C-6 sulfonate ester (e.g., a tosylate) is treated with sodium iodide in a solvent like acetone (B3395972) or DMF, leading to the displacement of the tosylate group to form the 6-iodo derivative.

| Transformation | Starting Material | Key Reagents | Product |

| C-6 Chlorination | Methyl α-D-glucopyranoside | Thionyl Chloride (SOCl₂) or similar | Methyl 6-chloro-6-deoxy-α-D-glucopyranoside |

| C-6 Iodination | Methyl 6-O-tosyl-α-D-glucopyranoside | Sodium Iodide (NaI) | Methyl 6-deoxy-6-iodo-α-D-glucopyranoside |

Azidation and Subsequent Amination Reactions at C-6

The introduction of an azide (B81097) group at the C-6 position is a key transformation that provides a gateway to amine functionality. The azide group is introduced via a robust, two-step protocol that ensures high regioselectivity. evitachem.com

Activation: The primary hydroxyl group at C-6 of Methyl α-D-glucopyranoside is first converted into a superior leaving group. This is typically achieved by reaction with triflic anhydride (B1165640) (Tf₂O) or methanesulfonyl chloride (MsCl) in the presence of a base to form a triflate or mesylate ester, respectively. nih.gov

Substitution: The activated intermediate is then treated with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent. The azide ion displaces the sulfonate ester via an SN2 reaction to yield Methyl 6-azido-6-deoxy-α-D-glucopyranoside. nih.govevitachem.com

The 6-azido derivative is a stable and versatile intermediate. The azide functional group can be subsequently reduced to a primary amine to form Methyl 6-amino-6-deoxy-α-D-glucopyranoside. This reduction is cleanly accomplished using methods such as catalytic hydrogenation with palladium on charcoal (Pd/C) or reduction with lithium aluminium hydride (LiAlH₄). nih.gov

| Reaction Step | Substrate | Reagents | Intermediate/Product | Reference |

| Triflation | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Triflic anhydride (Tf₂O), Pyridine (B92270) | Methyl 2,3,4-tri-O-benzyl-6-O-triflyl-α-D-glucopyranoside | nih.gov |

| Azide Substitution | Methyl 2,3,4-tri-O-benzyl-6-O-triflyl-α-D-glucopyranoside | Sodium azide (NaN₃) | Methyl 6-azido-2,3,4-tri-O-benzyl-6-deoxy-α-D-glucopyranoside | nih.gov |

| Amination (Reduction) | Methyl 6-azido-6-deoxy-α-D-glucopyranoside | H₂, Palladium on Charcoal (Pd/C) | Methyl 6-amino-6-deoxy-α-D-glucopyranoside | nih.gov |

Preparation of Thio- and Deoxy-Sulfonyl Derivatives

Sulfur-containing functionalities can also be introduced at the C-6 position. The preparation of C-6 sulfonate esters, such as mesylates and tosylates, is a critical first step in many of the transformations described previously. These deoxy-sulfonyl derivatives are synthesized by reacting Methyl α-D-glucopyranoside with the corresponding sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base like pyridine or triethylamine. mdpi.com

To prepare a thio derivative, such as a C-6 thiol, a sulfur nucleophile is used to displace a leaving group at that position. A common and effective method involves reacting a C-6 tosylate or mesylate with potassium thioacetate (B1230152) (KSAc). mdpi.com This introduces a thioacetyl group, which can then be easily hydrolyzed under basic conditions (e.g., with sodium methoxide) to afford the free thiol, Methyl 6-deoxy-6-thio-α-D-glucopyranoside.

| Derivative Type | Starting Material | Key Reagents | Product | Reference |

| Deoxy-Sulfonyl | Methyl 4-O-benzyl-α-D-glucopyranoside | Methanesulfonyl chloride (MsCl), Et₃N | Methyl 4-O-benzyl-6-O-mesyl-α-D-glucopyranoside | mdpi.com |

| Thio (via Thioacetate) | Methyl 6-O-mesyl-α-D-glucopyranoside | Potassium thioacetate (KSAc) | Methyl 6-S-acetyl-6-thio-α-D-glucopyranoside | mdpi.com |

Chemical Modifications at Other Hydroxyl Positions

The reactivity of the secondary hydroxyl groups on the pyranose ring can be selectively manipulated using various synthetic strategies, allowing for the introduction of different functional groups.

The selective acylation and benzoylation of the free hydroxyl groups in this compound are crucial for preparing important synthetic intermediates. The relative reactivity of the secondary hydroxyl groups often dictates the outcome of these reactions.

Studies on the selective dimolar benzoylation of this compound have shown that the reactivity of its secondary hydroxyl groups follows the order: 2-OH > 3-OH > 4-OH. cdnsciencepub.com This order of reactivity is consistent with what has been observed for the parent compound, Methyl α-D-glucopyranoside. cdnsciencepub.com When treated with two molar equivalents of benzoyl chloride in pyridine, the primary product is the 2,3-di-O-benzoate, obtained in a significant yield. cdnsciencepub.comcdnsciencepub.com The 4-OH group is consistently found to be the least reactive towards benzoylation. cdnsciencepub.com

The structures of these benzoylated derivatives are typically confirmed through spectroscopic methods and by converting them into known compounds. For instance, the major 2,3-dibenzoate product can be tosylated at the remaining free 4-OH group to yield methyl 2,3-di-O-benzoyl-6-deoxy-4-O-p-tolylsulfonyl-α-D-glucopyranoside. cdnsciencepub.com This selective functionalization provides a reliable route to intermediates that can be used in the synthesis of other modified sugars, such as amino- and azido-deoxy sugars. cdnsciencepub.com

Table 1: Products of Selective Dimolar Benzoylation of this compound

| Product | Position of Benzoyl Groups | Yield | Reference |

|---|---|---|---|

| Methyl 2,3-di-O-benzoyl-6-deoxy-α-D-glucopyranoside | C-2, C-3 | 61% | cdnsciencepub.com |

| Methyl 2,4-di-O-benzoyl-6-deoxy-α-D-glucopyranoside | C-2, C-4 | 17% | cdnsciencepub.com |

Alkylation, particularly benzylation, is a common strategy to protect hydroxyl groups in carbohydrate chemistry due to the stability of the resulting benzyl (B1604629) ethers under a wide range of reaction conditions. researchgate.net While direct regioselective alkylation of polyols can be challenging, specific methods have been developed.

A notable example, though performed on the parent Methyl α-D-glucopyranoside, illustrates a powerful strategy applicable to the 6-deoxy analogue. A one-step regioselective benzylation using benzyl chloride and portionwise addition of sodium hydride can yield the 2,4,6-tri-O-benzyl derivative as the major product, leaving the 3-OH group free. nih.govnih.gov However, this direct method often lacks perfect regioselectivity, producing a mixture of products including the desired 3-OH compound, its 4-OH regioisomer, and the fully benzylated derivative. nih.gov To overcome the difficulty of separating these isomers, a multi-step "acylation-purification-deacylation" sequence is often employed. The mixture is acylated (e.g., benzoylated), the now easily separable ester derivatives are purified by chromatography, and the acyl group is then removed to yield the pure, selectively benzylated acceptor. nih.gov

Table 2: Example of Regioselective Benzylation of Methyl α-D-glucopyranoside

| Reagents and Conditions | Major Product | Strategy | Reference |

|---|---|---|---|

| 1. Benzyl chloride, NaH, 100°C | Mixture of 3-OH and 4-OH isomers | Direct Benzylation | nih.gov |

| 2. Benzoyl chloride, DMAP, pyridine | Methyl 2,4,6-tri-O-benzyl-3-O-benzoyl-α-D-glucopyranoside | Acylation for Separation | nih.gov |

| 3. NaOMe, MeOH | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside (Pure 3-OH acceptor) | Deacylation | nih.gov |

Anhydro sugars, which contain an additional intramolecular ether linkage, are important synthetic intermediates. The formation of a 3,6-anhydro ring from a glucopyranoside structure is a known transformation that can occur under basic conditions, typically proceeding from a precursor with a good leaving group (like a tosylate) at the C-6 position and a free hydroxyl at C-3.

In a related context, the synthesis of methyl 3,6-anhydro-α-D-glucopyranoside is often achieved by the intramolecular cyclization of a 6-O-tosyl glucopyranoside under basic conditions. researchgate.net A mild and effective method for this cyclization uses a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net Further intramolecular cyclization of methyl 3,6-anhydro-α-D-glucopyranoside can lead to the formation of 1,4:3,6-dianhydro-α-D-glucopyranose, a valuable biomass-derived product. researchgate.netrsc.org This second cyclization is facilitated by acids and proceeds through a carbocation intermediate stabilized by solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP). rsc.org

The formation of anhydro rings can also be triggered by the opening of an epoxide. For example, treatment of methyl 2,3-anhydro-α-D-allopyranoside with alkali leads to the formation of methyl 3,6-anhydro-α-D-glucopyranoside as the major product. scispace.com This reaction involves an intramolecular nucleophilic attack of the C-6 hydroxyl group onto the C-3 position of the epoxide ring. scispace.com

Conformational Analysis and Spectroscopic Elucidation

Pyranose Ring Conformation Studies in Solution and Solid State

The six-membered pyranose ring is not planar and, much like cyclohexane, adopts various non-planar conformations to minimize steric and torsional strain. libretexts.orgyoutube.com The most stable of these are the chair conformations, though higher-energy boat and skew-boat forms also exist as transient states. uni-kiel.de

For most D-glucopyranose derivatives, the pyranose ring predominantly adopts one of two chair conformations: 4C1 or 1C4. uni-kiel.de In the 4C1 conformation, carbon-4 is above the plane defined by C2, C3, C5, and the ring oxygen, while carbon-1 is below it. uni-kiel.de This arrangement allows the bulky substituents at C1 (methoxy), C2, C3, and C4 to occupy equatorial positions, which minimizes destabilizing 1,3-diaxial interactions. uni-kiel.de

Studies on the closely related compound, methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside, have confirmed through single-crystal X-ray diffraction and high-resolution NMR that the 4C1 conformation is the preferred form in both the solid state and in solution. nih.gov The substitution at the 6-position does not alter the fundamental energetic preference for the 4C1 chair, which is the most stable conformation for the parent methyl α-D-glucopyranoside as well. researchgate.net The energy difference between the two chair forms for glucose derivatives is significant, meaning that at equilibrium, the population of the 1C4 conformation is negligible and generally not observed spectroscopically. uni-kiel.de

While the 4C1 chair is the global energy minimum, the pyranose ring is dynamic and can pass through higher-energy conformations, including boat (B) and skew (S) forms, during conformational changes. uni-kiel.de These conformations are energetically unfavorable compared to the chair form due to increased torsional strain from eclipsing interactions and, in the case of the boat, steric repulsion between "flagpole" substituents. uni-kiel.denih.gov

Computational studies on related glucopyranose structures have quantified the energy penalty associated with these forms. Stable skew-boat conformers have been calculated to be approximately 4-15 kcal/mol higher in energy than the ground-state 4C1 chair conformation. nih.gov The energy barrier to transition from a chair to a skew-boat conformation is also substantial. scispace.com Consequently, skew and boat conformations are not significantly populated at equilibrium but exist as transient intermediates on the pathway of conformational interconversion, such as a ring flip from a 4C1 to a 1C4 chair. scispace.com

Exocyclic Group Rotational Preferences

The orientation of the methoxy (B1213986) group at the anomeric center (C1) is subject to the anomeric effect, which favors the axial position for an electronegative substituent, providing stereoelectronic stabilization. researchgate.net The hydroxyl groups at C2, C3, and C4 tend to adopt a concerted orientation, forming a cooperative hydrogen-bonding network. researchgate.net The conformation of the exocyclic C5-C6 bond in 6-substituted pyranosides is flexible, but introducing a methyl group at C6 creates predictable steric biases that influence the rotational preference around this bond. nih.gov

Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in defining the precise conformation and crystal packing of Methyl 6-deoxy-alpha-D-glucopyranoside. The hydroxyl groups at C2, C3, and C4 act as both hydrogen bond donors and acceptors.

In the solid state, a complex network of both intramolecular and intermolecular hydrogen bonds stabilizes the structure. nih.gov Analysis of the crystal structure of the analogous methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside reveals a network of O-H···O interactions that dictate the molecular packing. nih.gov Intramolecular hydrogen bonds can occur between adjacent hydroxyl groups, influencing their rotational preference. Intermolecular hydrogen bonds link individual molecules together, forming extended chains or sheets, which is a common feature in carbohydrate crystals. nih.govnih.gov These networks can be described as clockwise or counterclockwise depending on the concerted orientation of the O2-H, O3-H, and O4-H groups. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

High-resolution 1H and 13C NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of this compound. nih.gov The chemical shifts and, particularly, the proton-proton coupling constants (3JH,H) provide detailed information about the dihedral angles between protons on adjacent carbons, which allows for the confirmation of the dominant 4C1 chair conformation. nih.gov In this conformation, the relationships between vicinal protons (e.g., H1-H2, H2-H3, H3-H4, H4-H5) are typically axial-equatorial or equatorial-equatorial, leading to small coupling constants (typically 1-4 Hz), with the exception of the axial-axial relationship between H3 and H4.

The 1H NMR spectrum shows a characteristic doublet for the anomeric proton (H1) around 4.8 ppm with a small coupling constant (3JH1,H2 ≈ 3.5-4.0 Hz), which is indicative of the α-anomer where H1 and H2 are in an axial-equatorial relationship. The protons of the C6-methyl group appear as a doublet around 1.2-1.3 ppm.

The 13C NMR spectrum confirms the presence of seven distinct carbon atoms. The anomeric carbon (C1) resonates around 100 ppm, while the C6-methyl carbon appears at a high field (around 17-18 ppm). The replacement of the C6-hydroxyl group with a hydrogen atom (the deoxy modification) causes a significant upfield shift for C5 and a moderate upfield shift for C4 compared to the parent compound, methyl α-D-glucopyranoside. nih.gov

Table 1: Representative 1H and 13C NMR Chemical Shifts

This table presents typical NMR chemical shift values for this compound, based on data for the parent compound methyl α-D-glucopyranoside and known substituent effects. researchgate.netchemicalbook.comslu.se Actual values may vary depending on the solvent and experimental conditions.

Compound List

Table 2: List of Chemical Compounds Mentioned

Single-Crystal X-ray Diffraction Analysis

While a single-crystal X-ray diffraction study for this compound was not extensively detailed in the reviewed literature, a comprehensive analysis of its derivative, Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside, provides significant insights into the conformational preferences of the pyranose ring. researchgate.net The analysis of this iodo-derivative is crucial as the fundamental ring structure and stereochemistry are preserved.

The crystal structure is stabilized by a network of intermolecular and intramolecular hydrogen bonds. These interactions primarily involve the hydroxyl groups of the sugar and play a significant role in dictating the molecular packing in the crystal lattice. researchgate.net The rotational preferences of the hydroxyl and methoxy groups are also determined by these hydrogen-bonding networks.

Interactive Data Table: Crystallographic Data for Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside

| Parameter | Value | Reference |

| Compound | Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside | researchgate.net |

| Molecular Formula | C7H13IO5 | researchgate.net |

| Conformation | 4C1 (chair) | researchgate.net |

| Key Interactions | O-H···O intra- and intermolecular hydrogen bonds | researchgate.net |

Note: The data presented is for the 6-iodo derivative, which serves as a close structural analog for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy for Hydrogen Bonding Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique for characterizing the functional groups and, particularly, the hydrogen bonding patterns within a molecule. For this compound, the FTIR spectrum is dominated by absorptions corresponding to the hydroxyl (O-H), carbon-hydrogen (C-H), and carbon-oxygen (C-O) stretching and bending vibrations.

The characterization of hydrogen bonding is primarily achieved by analyzing the O-H stretching region of the spectrum, typically found between 3000 and 3600 cm-1. In the solid state, the hydroxyl groups of this compound are expected to be extensively involved in a network of intermolecular hydrogen bonds. This is evident from the broad and intense absorption band in this region. The broadness of the peak is a direct consequence of the various hydrogen-bonding environments, leading to a continuum of O-H bond strengths and, therefore, a range of absorption frequencies.

In studies of related compounds, such as methyl-6-O-(n-dodecanoyl)-α-D-glucopyranoside, variable temperature FTIR spectroscopy has been employed to investigate the role of hydrogen bonding in phase transitions. researchgate.netresearchgate.net These studies show that a decrease in the strength of the hydrogen-bonding network is observed as the compound transitions from a crystalline to an isotropic phase, indicated by a shift in the O-H stretching frequency to higher wavenumbers. researchgate.netresearchgate.net Theoretical studies on similar molecules, like methyl-β-D-glucopyranoside, have utilized density functional theory (DFT) to calculate the vibrational frequencies and have shown that the formation of hydrogen-bonded dimers and other complexes significantly influences the IR spectrum. researchgate.netpleiades.online

The C-H stretching vibrations are typically observed in the 2800-3000 cm-1 region. The so-called "fingerprint region," below 1500 cm-1, contains a complex series of bands corresponding to C-O and C-C stretching, as well as C-O-H and C-C-H bending vibrations, which are unique to the molecule's structure.

Interactive Data Table: Characteristic FTIR Absorption Bands for a Representative Glucopyranoside

| Wavenumber (cm-1) | Assignment | Type of Vibration | Significance |

| ~3600-3200 | O-H stretch | Stretching | Broad band indicates extensive hydrogen bonding |

| ~2950-2850 | C-H stretch | Stretching | Aliphatic C-H bonds in the methyl and pyranose ring |

| ~1450-1200 | C-O-H bend | Bending | In-plane bending of hydroxyl groups |

| ~1150-1000 | C-O, C-C stretch | Stretching | Characteristic of the pyranose ring structure |

Note: The exact positions and intensities of the peaks for this compound may vary but are expected to fall within these general ranges.

Biological and Biomedical Research Applications

Glycobiology Research Contexts

In the field of glycobiology, which examines the structure, function, and biology of carbohydrates (also known as glycans), Methyl 6-deoxy-alpha-D-glucopyranoside and its derivatives are utilized as probes to understand fundamental carbohydrate-related processes.

The structure and function of polysaccharides are heavily influenced by intramolecular and intermolecular hydrogen bonds. The hydroxyl group at the C-6 position of a glucose unit is often involved in these interactions, which stabilize the three-dimensional structure of molecules like cellulose. mpg.de By synthetically removing this hydroxyl group to create a 6-deoxy analogue, researchers can systematically study its specific contribution to glycan conformation. mpg.de

Furthermore, derivatives such as Methyl 6-deoxy-6-iodo-α-D-glucopyranoside are important synthetic intermediates. bioglyco.comnih.gov The iodine atom at the C-6 position serves as a reactive leaving group, allowing for nucleophilic substitution and the introduction of various functional groups. This chemical versatility makes it a key building block for synthesizing more complex, tailor-made oligosaccharides designed to probe specific biological functions or to serve as precursors for novel therapeutics. mpg.denih.gov High-resolution NMR spectroscopy and single-crystal X-ray diffraction are used to determine the precise conformation of these modified sugars in solution and in a crystalline state. nih.govresearchgate.net

Protein glycosylation, the enzymatic attachment of glycans to proteins, is a critical post-translational modification that modulates a wide range of biological activities, including cell signaling, metabolism, and immune responses. nih.gov The specific structure of these attached glycans can be recognized by other proteins, forming the basis of many biological recognition events.

Researchers use simplified or modified glycan structures to investigate these recognition mechanisms. For instance, the study of GlycA, a biomarker signal derived from the N-acetyl methyl groups on the glycan branches of acute-phase plasma proteins, highlights how specific glycan modifications are linked to systemic inflammation. nih.gov While not directly this compound, this research exemplifies the principle that specific structural features of glycans are recognized by the biological machinery and can reflect physiological or pathological states. Understanding how the absence of a C-6 hydroxyl group might affect such interactions is a key area of inquiry.

Glucose transporters (GLUTs) are integral membrane proteins responsible for transporting glucose across cell membranes. nih.gov Due to their structural similarity to glucose, modified glucose analogues are instrumental in studying the substrate specificity and transport mechanisms of GLUTs.

Derivatives of 6-deoxy-D-glucose are actively used for this purpose. For example, a series of 6-deoxy-6-thio-carboranyl D-glucoconjugates were synthesized to probe the binding pocket and specificity of GLUT1, a transporter often overexpressed in cancer cells. nih.gov In another study, Methyl 6-amino-6-deoxy-d-pyranoside was conjugated to platinum(II) complexes. nih.gov This strategy aimed to hijack the GLUT-mediated transport system to deliver cytotoxic drugs specifically to tumor cells, which have a high demand for glucose. nih.gov These studies demonstrate that the 6-deoxy scaffold is recognized by glucose transporters and can be exploited for targeted therapeutic delivery. nih.gov

Medicinal Chemistry and Therapeutic Potential

The unique structure of this compound and its derivatives has made them subjects of investigation in medicinal chemistry for their potential as therapeutic agents.

While the parent compound Methyl α-D-glucopyranoside shows little antimicrobial activity, its acylated derivatives have demonstrated significant potential as both antibacterial and antifungal agents. pjsir.orgajchem-a.comresearchgate.net Research has shown that the introduction of acyl groups to the sugar backbone can dramatically enhance biological activity, in some cases surpassing that of standard antibiotics. pjsir.orgresearchgate.net

Studies on various acylated derivatives of Methyl α-D-glucopyranoside revealed moderate to good activity against a range of human pathogenic bacteria and plant pathogenic fungi. researchgate.netresearchgate.net The level of activity is highly dependent on the nature and position of the acyl substituents. For example, certain selectively acylated derivatives showed marked inhibition against Gram-positive bacteria, while others were more effective against Gram-negative strains. pjsir.org One study found that a myristoyl and palmitoyl-substituted derivative was particularly effective against Bacillus cereus, Bacillus subtilis, and Staphylococcus aureus. researchgate.net

Table 1: Antibacterial Activity of a Methyl-4,6-O-cyclohexylidene-α-D-glucopyranoside Derivative Data based on findings for compound 13 (Methyl 4,6-O-cyclohexylidene-2-O-myristoyl-3-O-palmitoyl-α-D-glucopyranoside) from related studies. pjsir.orgresearchgate.net

| Test Organism | Type | Minimum Inhibition Concentration (MIC) (µ g/disc ) |

| Bacillus cereus | Gram-positive | 25 |

| Bacillus subtilis | Gram-positive | 12.5 |

| Staphylococcus aureus | Gram-positive | 25 |

The overexpression of glucose transporters (GLUTs) on the surface of many cancer cells presents a therapeutic target. As discussed previously, glycoconjugates designed to mimic glucose can be used for targeted drug delivery. nih.gov

A notable example involves platinum(II) complexes, similar to the clinical drug oxaliplatin (B1677828), conjugated to Methyl 6-amino-6-deoxy-d-pyranoside. nih.gov These glycoconjugates were designed to be recognized and internalized by GLUTs, thereby concentrating the cytotoxic platinum agent within cancer cells. The resulting compounds showed cytotoxic activity comparable to or higher than that of oxaliplatin in several human cancer cell lines. nih.gov This approach demonstrates the potential of using 6-deoxy-glucopyranosides as a delivery vehicle for anticancer agents. nih.gov Additionally, other derivatives, such as Methyl 6-O-cinnamoyl-α-d-glucopyranoside, have been associated with anticancer activities in broader studies on cinnamic acid derivatives. nih.gov

Table 2: Cytotoxicity of a Methyl 6-amino-6-deoxy-β-D-glucopyranoside-Platinum Conjugate Data represents the IC₅₀ (concentration for 50% inhibition) values from a study on a specific platinum conjugate. nih.gov

| Human Cancer Cell Line | Type | IC₅₀ (µM) |

| HT-29 | Colon Adenocarcinoma | 1.8 |

| HCT116 | Colorectal Carcinoma | 2.9 |

| A549 | Lung Carcinoma | 3.5 |

| SK-OV-3 | Ovarian Cancer | 2.1 |

| MCF-7 | Breast Adenocarcinoma | 4.8 |

| PC-3 | Prostate Adenocarcinoma | 5.3 |

Antiallergic Activity of Derivatives

Currently, there is a lack of specific studies in the public domain detailing the synthesis and antiallergic activity of derivatives of this compound. While research into the antiallergic properties of other modified monosaccharides exists, direct evidence linking derivatives of this specific compound to antiallergic effects is not found in the reviewed literature.

Development of Tracers and Imaging Agents (e.g., PET Imaging)

The use of this compound as a precursor for the development of Positron Emission Tomography (PET) tracers or other imaging agents is not a prominent area of research based on available scientific publications. Although structurally related fluorodeoxyglucose (FDG) is a cornerstone of PET imaging, similar applications involving the 6-deoxy variant of methyl glucopyranoside are not well-documented.

Synthesis of Aminoglycosides and Glycopeptides as Key Intermediates

While carbohydrates are fundamental building blocks in the synthesis of aminoglycoside antibiotics and glycopeptides, the specific use of this compound as a key starting material or intermediate in these synthetic pathways is not extensively reported in the scientific literature. Synthetic routes for these complex molecules often utilize other, more readily functionalized, sugar derivatives.

Enzymatic Interactions and Metabolic Pathway Studies

General statements suggest that this compound may be used in enzymatic assays. glycodepot.com However, specific details regarding its interaction with various enzymes are sparse.

Modulation of Enzymatic Activity (e.g., Beta-Galactosidase)

There is no specific information available in the reviewed literature regarding the modulation of beta-galactosidase or other enzymes by this compound. While other methyl glycosides have been studied for their effects on enzyme activity, data for the 6-deoxy variant is lacking.

Transglucosylation Reactions

Transglucosylation is a key reaction in carbohydrate chemistry, often catalyzed by glycosidases. However, specific research detailing the use of this compound as either a donor or acceptor in transglucosylation reactions is not found in the available scientific literature.

Study of Phosphoric Ester Linkages in Biological Systems

The investigation of phosphoric ester linkages, which are fundamental to a vast array of biological molecules and processes, including signal transduction, energy metabolism, and the structure of nucleic acids, often employs model compounds to elucidate the mechanisms of enzymatic and non-enzymatic reactions. This compound, and more specifically its phosphorylated derivatives, serve as valuable tools in this area of research. The absence of the hydroxyl group at the C-6 position provides a unique chemical handle to probe the specificity and mechanism of enzymes that interact with phosphorylated sugars.

Detailed Research Findings

Research in this field often involves the synthesis of modified sugar phosphates to act as probes for enzyme active sites. The core principle is that by systematically altering the structure of a natural substrate, such as glucose 6-phosphate, and observing the effect on enzyme activity, one can infer the roles of specific functional groups in binding and catalysis.

The use of deoxy-sugar phosphates is a well-established strategy. For instance, studies on glycogen (B147801) phosphorylase b have utilized 2-deoxy-D-glucose 6-phosphate to understand the binding interactions at the allosteric site. nih.gov It was discovered that while the phosphate (B84403) group of 2-deoxy-glucose 6-phosphate makes nearly identical contacts with the enzyme as the natural inhibitor glucose 6-phosphate, the absence of the 2-hydroxyl group leads to a significantly different orientation of the glucosyl moiety within the binding pocket. nih.gov This finding underscores the critical role of specific hydroxyl groups in determining the precise positioning and, consequently, the inhibitory effect of the ligand.

Similarly, deoxyfluoro-D-glucopyranose 6-phosphates have been synthesized and used to probe the active site of yeast glucose phosphate isomerase. nih.gov In these studies, compounds like 3-deoxy-3-fluoro- and 4-deoxy-4-fluoro-D-glucose 6-phosphate were found to be substrates for the enzyme, indicating that the hydroxyl groups at these positions are not strictly essential for catalysis, although their modification can alter reaction kinetics. nih.gov Conversely, modifications at the C-2 position resulted in competitive inhibitors, highlighting the importance of this position for proper substrate binding or catalysis. nih.gov

While direct studies employing phosphorylated this compound are not as extensively documented in readily available literature, the principles derived from studies with other deoxy sugar phosphates are directly applicable. The synthesis of a 6-deoxy-glucose 6-phosphate, derived from this compound, would create a molecule where phosphorylation at the 6-position is blocked. This analog would be an invaluable tool for several reasons:

Investigating Kinase Specificity: It could be used to test the stringency of sugar kinases that normally phosphorylate the 6-hydroxyl group. The inability of a kinase to phosphorylate this analog would confirm its specificity for the C-6 hydroxyl group.

Probing Phosphatase Activity: As a potential substrate or inhibitor for phosphatases, it could help to delineate the structural requirements for enzyme-substrate recognition and catalysis.

Elucidating the Role of the 6-Phosphate Group: By comparing the biological activity or binding affinity of a molecule with and without the 6-phosphate group (by using the 6-deoxy analog as a control), researchers can determine the specific contribution of this phosphate group to the molecule's function.

The chemical synthesis of such probes is a critical aspect of this research. For example, the synthesis of Methyl 6-deoxy-6-iodo-alpha-D-glucopyranoside has been reported, which serves as a precursor for further chemical modifications, potentially including the introduction of a phosphonate (B1237965) or other phosphate mimic at different positions. nih.govresearchgate.net

The table below summarizes findings from studies using related deoxy sugar phosphates, which provides a framework for understanding the potential applications of phosphorylated this compound in studying phosphoric ester linkages.

Table 1: Research Findings on the Application of Deoxy Sugar Phosphates in Enzymatic Studies

| Deoxy Sugar Phosphate Derivative | Enzyme Studied | Key Findings | Reference |

| 2-deoxy-D-glucose 6-phosphate | Glycogen phosphorylase b | Acts as a competitive inhibitor. Binds to the allosteric site with a different glucosyl orientation compared to glucose 6-phosphate due to the missing 2-hydroxyl group. | nih.gov |

| 3-deoxy-3-fluoro-D-glucose 6-phosphate | Yeast glucose phosphate isomerase | Acts as a substrate for the enzyme. | nih.gov |

| 4-deoxy-4-fluoro-D-glucose 6-phosphate | Yeast glucose phosphate isomerase | Acts as a substrate for the enzyme. | nih.gov |

| C-2 substituted D-glucose 6-phosphates | Yeast glucose phosphate isomerase | Act as competitive inhibitors of the enzyme. | nih.gov |

Computational Chemistry and Molecular Modeling

Quantum Mechanical Calculations for Energy and Geometry Optimization

Quantum mechanical calculations are fundamental for determining the most stable three-dimensional structure (geometry optimization) and understanding the electronic properties of a molecule. For glucopyranosides and their derivatives, Density Functional Theory (DFT) is a commonly employed method.

Research on compounds structurally related to Methyl 6-deoxy-alpha-D-glucopyranoside, such as its 6-iodo derivative, has utilized DFT calculations to establish its preferred conformation. These studies confirm that the ⁴C₁ chair conformation is the most stable form, a finding that holds true both in the solid crystal lattice and in solution. researchgate.netnih.gov Geometry optimizations are often performed at levels of theory like B3LYP/6-31G** or B3LYP/6-311++G**, which provide a good balance of accuracy and computational cost for carbohydrate systems. researchgate.netresearchgate.net

These calculations are not limited to just finding the lowest energy shape. They are also used to determine key electronic properties that govern the molecule's reactivity and interactions. banglajol.info Important calculated parameters include:

Electronic Energies: The total energy of the molecule in its optimized state.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally suggests higher chemical reactivity. banglajol.info

Molecular Electrostatic Potential (MEP): A map of electrostatic potential on the molecule's surface, which helps identify regions prone to electrophilic and nucleophilic attack. banglajol.info

Table 1: Typical Parameters in Quantum Mechanical Studies of Glucopyranosides

| Parameter | Methodology | Significance | Reference |

|---|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP/6-311++G**) | Determines the lowest energy, most stable 3D conformation (e.g., ⁴C₁ chair). | researchgate.netresearchgate.net |

| Thermodynamic Properties | DFT (e.g., B3LYP/3-21G) | Calculates electronic energies, enthalpies, and Gibbs free energies to assess stability. | banglajol.info |

| Electronic Properties | DFT | Computes HOMO-LUMO gap and MEP to predict chemical reactivity and interaction sites. | banglajol.info |

Molecular Docking and Ligand-Receptor Binding Affinity Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a target receptor, which is typically a protein. This method is crucial for predicting the binding affinity and understanding the specific interactions that stabilize the ligand-receptor complex.

While specific docking studies on this compound are not extensively detailed in the provided results, research on its parent compound, Methyl-α-D-glucopyranoside, and its derivatives showcases the utility of this approach. These compounds have been docked against various biological targets to explore their potential as inhibitors. For instance, derivatives have been studied for their binding affinity to the Bacillus subtilis Obg protein, a potential antibacterial target. banglajol.inforesearchgate.net These studies identified key interactions with amino acid residues such as Arg236 and Arg238 within the protein's active site. banglajol.inforesearchgate.net

Other research has focused on targets like ferulic acid decarboxylase for antimicrobial applications and fungal lanosterol (B1674476) 14α-demethylase for antifungal activity. physchemres.orgunimas.my The results of docking studies are typically reported as a binding energy or docking score (often in kcal/mol), where a more negative value indicates a stronger, more favorable binding interaction. unimas.my

Table 2: Examples of Molecular Docking Studies on Related Glucopyranosides

| Ligand Type | Protein Target (PDB ID) | Biological Context | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Methyl α-D-glucopyranoside derivatives | Bacillus subtilis Obg protein (1LNZ) | Antibacterial | Arg236, Arg238, Lys156, Pro91 | banglajol.inforesearchgate.net |

| Methyl α-D-glucopyranoside derivatives | Ferulic acid decarboxylase | Antimicrobial | Not specified | physchemres.org |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside esters | Lanosterol 14α-demethylase (3JUS) | Antifungal | Not specified | unimas.my |

| Octyl β-D-glucopyranoside esters | Urate oxidase (1R51) | Antifungal (Aspergillus flavus) | Not specified | unimas.my |

Molecular Dynamics Simulations for Conformational Stability and Binding Patterns

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, complementing the static picture offered by docking. By simulating the movements of atoms and molecules over time, MD can assess the conformational stability of a ligand and the stability of its complex with a receptor.

For glucopyranoside derivatives, MD simulations are used to validate the binding poses predicted by molecular docking. physchemres.org An integrated computational approach often combines docking with MD simulations to confirm that the ligand remains stably bound within the receptor's active site throughout the simulation. physchemres.org These simulations are essential for understanding the flexibility of both the ligand and the protein, and for observing subtle changes in binding patterns that are crucial for biological function. The stability of the ⁴C₁ conformation of the glucopyranoside ring, predicted by quantum mechanics and observed experimentally, can be further confirmed through MD simulations in various environments. researchgate.netnih.govphyschemres.org

In Silico Prediction of Pharmacokinetic Properties (ADMET) and Toxicity

Before a compound can be considered for therapeutic use, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion (ADME)—and potential Toxicity (T) must be evaluated. In silico ADMET prediction uses computational models to estimate these properties based on the molecule's structure, offering a rapid and cost-effective way to screen compounds early in the drug discovery process.

Studies on derivatives of Methyl-α-D-glucopyranoside have utilized online servers like admetSAR to predict their ADMET profiles. banglajol.infophyschemres.org These predictions are based on structure-activity relationships derived from large datasets of known chemicals. The general findings for these glucopyranoside derivatives suggest they often have favorable pharmacokinetic features and are predicted to be less toxic than parent compounds. banglajol.infophyschemres.org Key predicted properties often include adherence to Lipinski's rule of five, which assesses drug-likeness, as well as predictions for blood-brain barrier penetration, human intestinal absorption, and potential for mutagenicity (Ames test). banglajol.infounimas.my

Table 3: Common In Silico ADMET Properties Predicted for Glucopyranoside Derivatives

| ADMET Property | Description | Typical Prediction for Derivatives | Reference |

|---|---|---|---|

| Drug-Likeness | Compliance with rules like Lipinski's Rule of Five. | Generally favorable. | banglajol.infophyschemres.org |

| Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut. | Often predicted to be well-absorbed. | banglajol.info |

| Blood-Brain Barrier (BBB) Penetration | Predicts the ability to cross into the central nervous system. | Varies based on specific modifications. | banglajol.info |

| Ames Toxicity | Predicts the mutagenic potential of a compound. | Often predicted to be non-mutagenic. | banglajol.infophyschemres.org |

| Carcinogenicity | Predicts the potential to cause cancer. | Often predicted to be non-carcinogenic. | physchemres.org |

Structure-Activity Relationship (SAR) Elucidation through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. Computational approaches are invaluable for elucidating these relationships by systematically analyzing how structural modifications affect properties like binding affinity or reactivity.

For glucopyranoside derivatives, computational SAR involves designing a series of related compounds in silico and then using quantum mechanics and molecular docking to predict their properties. For example, by acylating the hydroxyl groups of Methyl-α-D-glucopyranoside with different fatty acid chains, researchers can use DFT to analyze the stability of the new esters and docking to predict how these changes affect binding to a target protein. banglajol.info This allows for a rationalization of why certain esters show higher biological activity. The combination of DFT, docking, and ADMET predictions provides a comprehensive computational workflow to guide the synthesis of derivatives with improved activity and drug-like properties. physchemres.orgunimas.my These studies help identify which parts of the molecule are essential for activity and which can be modified to enhance potency or improve pharmacokinetic profiles. mdpi.com

Future Research and Translational Perspectives on this compound

The synthetic monosaccharide, this compound, serves as a foundational scaffold in carbohydrate chemistry. cymitquimica.com While a simple modification of the more common Methyl α-D-glucopyranoside, the removal of the hydroxyl group at the C-6 position opens up a diverse range of possibilities for chemical derivatization and biological application. Future research is poised to build upon this versatile platform, exploring new synthetic methodologies, advanced analytical techniques, and novel therapeutic strategies. This article delves into the prospective research directions and translational opportunities centered on this compound and its derivatives.

Q & A

Q. What are the established synthetic routes for Methyl 6-deoxy-α-D-glucopyranoside, and how can regioselective deoxygenation be achieved?

MDG is synthesized via selective deoxygenation of glucose derivatives. A common method involves protecting hydroxyl groups (e.g., using benzyl or acetyl groups) followed by deoxygenation at C6 via radical-mediated Barton-McCombie reaction or Mitsunobu conditions using triphenylphosphine and diethyl azodicarboxylate (DEAD) . Characterization typically employs NMR (¹H, ¹³C) and mass spectrometry to confirm regiochemistry and stereochemistry. Evidence from similar 6-deoxy glycosides (e.g., phenyl 2-acetamido-2-deoxy-β-D-glucopyranoside) highlights the importance of protecting group strategies to avoid side reactions .

Q. What analytical techniques are critical for confirming MDG’s structural integrity and purity?

- NMR Spectroscopy : Assigning anomeric proton signals (δ ~4.8–5.2 ppm for α-configuration) and verifying the absence of C6-OH via ¹³C NMR (C6 appears as a methylene/methyl group).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+Na]⁺ at m/z 201.1 (C₇H₁₄O₅, MW 178.18).

- HPLC : Purity assessment using hydrophilic interaction chromatography (HILIC) with evaporative light scattering detection .

Q. How does MDG’s solubility and stability profile impact experimental design?

MDG is water-soluble due to its polar hydroxyl and glycosidic groups but less hygroscopic than glucose. Stability studies under varying pH (4–9) and temperature (4–37°C) are essential for enzymatic assays. Degradation via acid-catalyzed hydrolysis of the glycosidic bond is a key consideration .

Q. What safety precautions are required when handling MDG in laboratory settings?

While MDG’s toxicity is not explicitly documented, related 6-deoxy sugars (e.g., 6-chloro-6-deoxyglucose) show moderate toxicity. Use PPE (gloves, goggles), avoid inhalation, and follow waste disposal protocols for carbohydrates. Safety data sheets for analogs recommend storage at –20°C in anhydrous conditions .

Advanced Research Questions

Q. How can MDG be utilized as a substrate for glycosidase activity assays, and what kinetic parameters are critical?

MDG serves as a non-hydrolyzable substrate analog to study α-glucosidase specificity. Competitive inhibition assays (e.g., with 4-nitrophenyl glycosides) measure Kₘ and Vₘₐₓ using spectrophotometry. For example, 4-nitrophenyl derivatives of 6-deoxy glucosides show altered enzyme binding due to reduced hydroxyl interactions .

Q. What role does MDG play in probing metabolic pathways or glycan biosynthesis?

MDG’s 6-deoxy modification disrupts phosphorylation by hexokinase, making it a tool to study glucose uptake in cell cultures. Radiolabeled [¹⁴C]-MDG tracks transport efficiency in E. coli or mammalian cells, with LC-MS/MS quantifying intracellular accumulation .

Q. Can MDG act as a precursor for synthesizing bioactive glycoconjugates? Provide methodology.

Yes. MDG’s hydroxyl groups can be selectively functionalized:

Q. How do structural modifications (e.g., methylation, fluorination) at C2/C3 impact MDG’s interaction with carbohydrate-binding proteins?

Comparative studies with analogs like methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside () reveal that C2/C3 methylation reduces hydrogen bonding with lectins (e.g., concanavalin A), quantified via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Fluorination at C6 enhances metabolic stability but may alter transporter affinity .

Q. What contradictions exist in the literature regarding MDG’s biological activity, and how can they be resolved?

Discrepancies in reported enzyme inhibition (e.g., α-amylase vs. α-glucosidase) may arise from assay conditions (pH, temperature) or impurity artifacts. Reproducibility requires:

- Validating enzyme sources (recombinant vs. crude extracts).

- Cross-referencing with structurally defined standards (e.g., phyproof® Reference Substances in ).

- Using LC-MS to rule out degradation during assays .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.